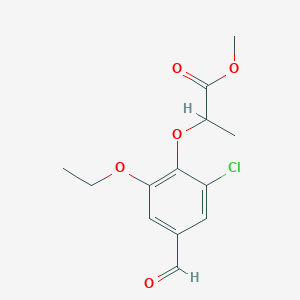

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO5/c1-4-18-11-6-9(7-15)5-10(14)12(11)19-8(2)13(16)17-3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWBGDIJGMFKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenolic Precursor Functionalization

The core strategy involves modifying a pre-functionalized phenolic backbone. Starting with 2-chloro-6-ethoxy-4-formylphenol, propanoate esterification is achieved via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. Potassium carbonate or cesium carbonate often facilitates the SNAr pathway, while Mitsunobu conditions employ diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Catalytic and Reaction Condition Optimization

Catalyst Activation Protocols

A critical innovation in ester synthesis, as demonstrated in analogous systems, involves pre-activating catalysts to enhance reactivity. For instance, calcining potassium carbonate at 300–450°C for 2.5–4 hours removes crystal water and creates a porous structure, increasing surface area and catalytic efficiency. Grinding activated catalysts to 50–120 mesh further improves contact in solid-liquid biphasic systems.

Table 1: Catalyst Activation Parameters for Esterification Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Calcination Temperature | 300–450°C | Removes H₂O, increases porosity |

| Calcination Duration | 2.5–4 hours | Ensures complete dehydration |

| Particle Size (Mesh) | 50–120 | Maximizes surface area |

| Activation Energy | 70–130°C under vacuum | Enhances catalytic activity |

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred for SNAr reactions due to their ability to stabilize transition states. Reaction temperatures of 50–80°C balance kinetic efficiency and side-reaction suppression. For example, DMF-mediated reactions at 60°C achieved 85–92% conversion in methyl 3,3-dimethoxypropionate syntheses.

Stepwise Synthesis of Methyl 2-(2-Chloro-6-Ethoxy-4-Formylphenoxy)Propanoate

Step 1: Synthesis of 2-Chloro-6-Ethoxy-4-Formylphenol

The phenolic precursor is synthesized via:

Step 2: Propanoate Esterification

The phenol undergoes esterification with methyl 2-bromopropanoate under SNAr conditions:

Yields range from 70–85% after purification via vacuum distillation and recrystallization.

Comparative Analysis of Alternative Routes

Mitsunobu vs. SNAr Esterification

The Mitsunobu reaction offers milder conditions (room temperature) but requires stoichiometric DEAD and triphenylphosphine, increasing costs. SNAr methods are more scalable but demand rigorous anhydrous conditions.

Table 2: Esterification Method Comparison

| Method | Conditions | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Mitsunobu | RT, DEAD, PPh₃ | 75–80 | High | Low |

| SNAr | 60°C, K₂CO₃, DMF | 70–85 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Amines, Thiols

Major Products Formed

Oxidation: 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)propanoate

Reduction: 2-(2-chloro-6-ethoxy-4-hydroxyphenoxy)propanoate

Substitution: 2-(2-amino-6-ethoxy-4-formylphenoxy)propanoate, 2-(2-thio-6-ethoxy-4-formylphenoxy)propanoate

Scientific Research Applications

Chemistry

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate serves as a crucial building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Oxidation: The formyl group can be oxidized to a carboxylic acid.

- Reduction: The formyl group can be reduced to a hydroxyl group.

- Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)propanoate |

| Reduction | NaBH4, LiAlH4 | 2-(2-chloro-6-ethoxy-4-hydroxyphenoxy)propanoate |

| Substitution | Amines, Thiols | 2-(2-amino-6-ethoxy-4-formylphenoxy)propanoate |

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and as a probe in biochemical assays. Its ability to modulate enzyme activity makes it valuable in:

- Enzyme Inhibition Studies: Investigating how the compound affects specific enzyme activities.

- Biochemical Assays: Serving as a tool for probing biochemical pathways.

Industrial Applications

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate finds utility in the production of specialty chemicals and agrochemicals. Its reactivity allows it to be used as an intermediate in synthesizing various agricultural products.

Case Study 1: Enzyme Interaction

A study demonstrated that methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate acts as an inhibitor for certain enzymes involved in metabolic pathways. By altering enzyme activity, it provided insights into potential therapeutic applications.

Case Study 2: Agrochemical Development

In agricultural research, this compound was tested for its effectiveness in developing new herbicides. Its unique chemical properties enabled the synthesis of novel formulations that showed enhanced efficacy against specific weed species.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The chloro and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2-chloro-6-ethoxyphenoxy)propanoate

- Methyl 2-(2-chloro-4-formylphenoxy)propanoate

- Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate

Uniqueness

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is unique due to the presence of both chloro and formyl groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.

Biological Activity

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group, an ethoxy group, and a formylphenoxy moiety, which contribute to its biological properties. The molecular formula is CHClO, and it has a molecular weight of approximately 270.71 g/mol.

Biological Activity Overview

- Anticancer Activity : Recent studies have highlighted the potential anticancer properties of compounds structurally related to methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate. For instance, derivatives have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The mechanism often involves the inhibition of specific protein targets linked to cancer progression.

- Herbicidal Properties : This compound is also investigated for its herbicidal activity. Its structural analogs have been studied for their effectiveness in inhibiting weed growth, which is critical for agricultural applications. The mode of action typically involves interference with plant growth regulators or photosynthesis pathways.

- Antimicrobial Activity : There is emerging evidence that compounds similar to methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.

Case Studies

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of various derivatives on HCT-116 and HEP2 cell lines using the MTT assay. Compounds were compared with doxorubicin as a control. Results indicated that certain derivatives exhibited IC values lower than doxorubicin, suggesting enhanced potency against these cancer types .

Compound Cell Line IC (µM) 2a HCT-116 5.0 4b HEP2 3.5 Doxorubicin HCT-116 10.0 - Herbicidal Efficacy :

- Antimicrobial Testing :

The biological activities of methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Many derivatives act by inhibiting key enzymes involved in cell proliferation or metabolic processes in both plants and microorganisms.

- Disruption of Cellular Processes : In cancer cells, these compounds may induce apoptosis through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification, etherification, and formylation. For example, a nucleophilic substitution reaction between methyl 2-hydroxypropanoate and 2-chloro-6-ethoxy-4-formylphenol may be employed under basic conditions (e.g., K₂CO₃ in DMF). Solvent choice (e.g., DMF vs. THF) and temperature (60–80°C) critically affect reaction kinetics and side-product formation. Purity optimization may require column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers validate the structural identity of Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., formyl proton at ~10 ppm, methyl ester at ~3.7 ppm).

- FT-IR : Verify ester C=O (~1740 cm⁻¹) and aldehyde C=O (~1680 cm⁻¹) stretches.

- HRMS : Match the molecular ion peak with the theoretical mass (C₁₃H₁₅ClO₅: ~302.05 g/mol). Cross-reference with analogs like Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate for spectral benchmarking .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow OSHA guidelines for chlorinated phenols and aldehydes:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Monitor airborne concentrations with real-time sensors.

- Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine absolute configuration. For example, analogs like Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate have been structurally resolved via SADABS/SAINT data integration. Ensure high-resolution data (R-factor < 0.05) and validate thermal displacement parameters to exclude disorder .

Q. What strategies mitigate data contradictions in reaction yield reproducibility for this compound?

- Methodological Answer : Contradictions often arise from trace moisture or impurities in starting materials. Implement:

- Stoichiometric control : Use anhydrous reagents (e.g., molecular sieves for solvent drying).

- In-line analytics : Employ HPLC (C18 column, acetonitrile/water mobile phase) to monitor intermediate purity.

- Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, catalyst loading) to identify critical parameters .

Q. How can computational modeling predict the reactivity of the aldehyde group in further derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the aldehyde’s LUMO energy indicates susceptibility to nucleophilic addition (e.g., hydrazine for hydrazone formation). Compare with experimental results from analogous compounds like Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate .

Q. What analytical methods detect and quantify degradation products during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS can identify hydrolysis products (e.g., free carboxylic acid from ester cleavage). Use a QDa detector in negative ion mode for high sensitivity. Reference impurity standards (e.g., Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate) for calibration .

Q. How does the ethoxy substituent influence the compound’s electronic properties and biological activity?

- Methodological Answer : The ethoxy group’s electron-donating nature alters π-electron density, which can be quantified via Hammett constants (σ~ -0.15). This modification may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Compare SAR studies with methoxy or propoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.